Benzenamine, N-(2-butoxyethyl)-N-ethyl-
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Overview
Description
Benzenamine, N-(2-butoxyethyl)-N-ethyl- is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a benzene ring attached to an amine group, which is further substituted with a 2-butoxyethyl and an ethyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-butoxyethyl)-N-ethyl- typically involves the alkylation of benzenamine (aniline) with 2-butoxyethanol and ethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(2-butoxyethyl)-N-ethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-butoxyethyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenamine, N-(2-butoxyethyl)-N-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-butoxyethyl)-N-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-ethyl-: Lacks the 2-butoxyethyl group, resulting in different chemical and physical properties.
Benzenamine, N-(2-methoxyethyl)-N-ethyl-: Contains a methoxy group instead of a butoxy group, leading to variations in reactivity and applications.
Benzenamine, N-(2-ethoxyethyl)-N-ethyl-: Features an ethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness
Benzenamine, N-(2-butoxyethyl)-N-ethyl- is unique due to the presence of the 2-butoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and in industrial processes.
Properties
CAS No. |
74186-14-4 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(2-butoxyethyl)-N-ethylaniline |
InChI |
InChI=1S/C14H23NO/c1-3-5-12-16-13-11-15(4-2)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
InChI Key |
VUQKTZRVWWQWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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